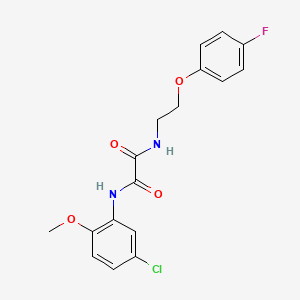![molecular formula C22H18O2S2 B2832723 2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene CAS No. 102442-70-6](/img/structure/B2832723.png)
2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene is an organic compound with the molecular formula C({22})H({18})O({2})S({2}) This compound features a disulfide linkage between two methoxynaphthalene units, making it a unique structure in organic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxynaphthalene.
Formation of Disulfide Linkage: The key step involves the formation of the disulfide bond. This can be achieved by reacting 2-methoxynaphthalene with sulfur or disulfide reagents under controlled conditions.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production would follow similar steps but on a larger scale. This would involve:
Bulk Reactors: Using large-scale reactors to handle the starting materials and reagents.
Purification: Employing industrial purification techniques such as crystallization or chromatography to obtain the pure compound.
Quality Control: Ensuring the compound meets the required purity standards through rigorous quality control processes.
化学反応の分析
Types of Reactions
2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH(_4)) are used.
Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
科学的研究の応用
2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene has several applications in scientific research:
Chemistry: Used as a model compound to study disulfide bond formation and cleavage.
Biology: Investigated for its potential role in biological systems, particularly in redox biology.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
作用機序
The compound exerts its effects primarily through its disulfide linkage, which can undergo redox reactions. This allows it to participate in various biochemical pathways, particularly those involving thiol-disulfide exchange reactions. The methoxy groups may also contribute to its overall reactivity and stability.
類似化合物との比較
Similar Compounds
2-Methoxy-1-naphthol: Similar structure but lacks the disulfide linkage.
1,2-Dimethoxynaphthalene: Similar methoxy substitution but without the disulfide bond.
Bis(2-methoxynaphthyl)disulfide: Similar disulfide linkage but different substitution pattern.
Uniqueness
2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene is unique due to its specific combination of methoxy groups and disulfide linkage, which imparts distinct chemical and physical properties
特性
IUPAC Name |
2-methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2S2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)25-26-22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSNXTQURXVTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)SSC3=C(C=CC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2,5-dimethylphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2832642.png)
![(1-(4-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2832643.png)
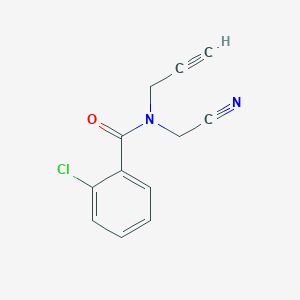
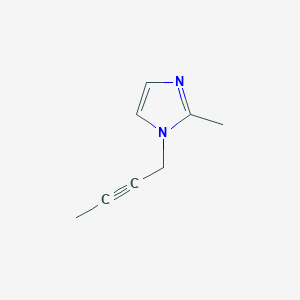
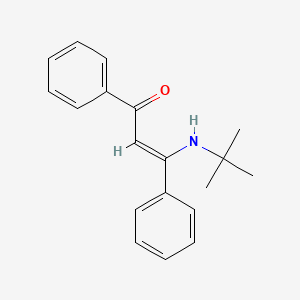
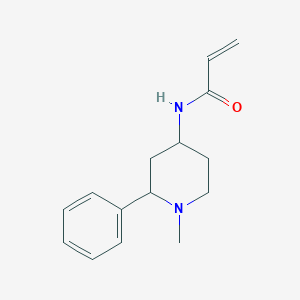
![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2832650.png)
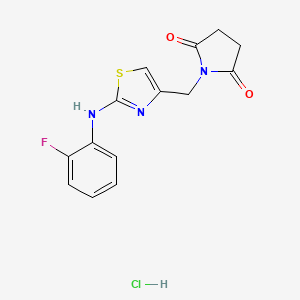


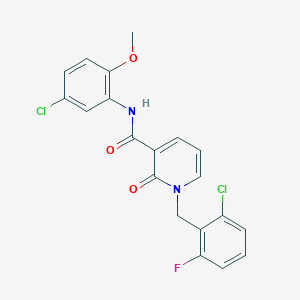
![2-hydroxy-9-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2832659.png)
![5-(3,4-dimethylphenyl)sulfonyl-7-ethyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2832660.png)
